rac Desfluoro Citalopram Hydrobromide
Beschreibung
Historical Context and Chemical Lineage within Citalopram (B1669093) Analogues Research
The story of rac Desfluoro Citalopram Hydrobromide is intrinsically linked to the development of citalopram. Citalopram was first synthesized in 1972 by Klaus Bøgesø and his team at the Danish pharmaceutical company Lundbeck. researchgate.nethoyngrokhmonegier.com It was the result of extensive research into phthalan (B41614) derivatives with potential antidepressant activity. samizdathealth.org Citalopram itself is a racemic mixture of two enantiomers, (S)-(+)-citalopram (escitalopram) and (R)-(-)-citalopram. hoyngrokhmonegier.comwikipedia.org
Following the success of citalopram, which was first marketed in Denmark in 1989, researchers began to synthesize and study numerous analogues to understand the structure-activity relationships (SAR) that govern its efficacy as a selective serotonin (B10506) reuptake inhibitor (SSRI). researchgate.netmidcitytms.com This is a common practice in medicinal chemistry to optimize a lead compound's properties. The investigation of analogues involved modifying various parts of the citalopram molecule, including the substituents on the phenyl ring. This compound is a direct descendant of this line of inquiry, representing the citalopram structure with the fluorine atom on the phenyl ring removed.
Academic Rationale for the Investigation of this compound
The primary academic rationale for the synthesis and investigation of this compound stems from the desire to elucidate the precise role of the fluorine atom in the pharmacological activity of citalopram. The fluorine atom in citalopram is located on the pendant phenyl ring and is a key feature of its chemical structure. acs.org
Structure-activity relationship studies on citalopram and its analogues have revealed that even minor modifications can dramatically alter the compound's affinity and selectivity for the serotonin transporter (SERT). nih.govnih.gov By removing the fluorine atom to create the desfluoro analogue, researchers can directly assess its contribution to the binding at the SERT. Research has shown that the fluorine had only a minor, if any, effect on the primary binding site (S1) affinity. nih.gov This type of investigation is fundamental to understanding the molecular interactions between a drug and its biological target, which can guide the design of new and improved therapeutic agents.
Overview of Research Trajectories for Related Phthalans and Isobenzofurans
The core structure of citalopram is a phthalan (1,3-dihydroisobenzofuran). This heterocyclic scaffold has been a subject of significant interest in medicinal chemistry beyond its application in SSRIs. Research into phthalan and isobenzofuran (B1246724) derivatives has explored a wide range of potential therapeutic applications.
For instance, various isobenzofuran-1(3H)-one derivatives have been synthesized and evaluated for their potential as antidepressant agents. google.com The isobenzofuran moiety is also found in compounds investigated for antifungal and other biological activities. acs.orgbeilstein-journals.org The study of these related structures provides a broader context for understanding the chemical properties and potential of the phthalan core present in citalopram and its analogues, including this compound. Research in this area continues to explore how modifications to this core structure can lead to compounds with novel biological activities. acs.org
Significance as a Research Tool and Reference Standard in Pharmaceutical Sciences
Beyond its role in fundamental SAR studies, this compound serves a critical function as a research tool and reference standard in the pharmaceutical sciences. Specifically, it is recognized as an impurity of citalopram. scbt.compharmaffiliates.com
In the manufacturing of active pharmaceutical ingredients (APIs) like citalopram, it is essential to identify and quantify any impurities that may be present. Regulatory bodies require rigorous analytical testing to ensure the purity and quality of pharmaceutical products. Therefore, having access to well-characterized reference standards of potential impurities is crucial for the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC). This compound is commercially available for this purpose, allowing analytical chemists to accurately detect and quantify its presence in batches of citalopram. synzeal.com
Compound Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Name | 1-[3-(Dimethylamino)propyl]-1-phenyl-1,3-dihydro-5-isobenzofurancarbonitrile, Hydrobromide |
| Molecular Formula | C₂₀H₂₂N₂O · HBr |
| CAS Number | 1332724-04-5 |
| Free Base CAS Number | 1026009-77-7 |
Table 2: Related Compounds Mentioned in this Article
| Compound Name | Core Structure | Key Distinguishing Feature |
|---|---|---|
| Citalopram | Phthalan | Contains a fluorine atom on the phenyl ring |
| Escitalopram | Phthalan | The (S)-enantiomer of citalopram |
| Desmethylcitalopram | Phthalan | A metabolite of citalopram |
Eigenschaften
CAS-Nummer |
1332724-04-5 |
|---|---|
Molekularformel |
C₂₀H₂₃BrN₂O |
Molekulargewicht |
387.31 |
Synonyme |
1-[3-(Dimethylamino)propyl]-1,3-dihydro-1-phenyl-5-isobenzofurancarbonitrile Hydrobromide |
Herkunft des Produkts |
United States |
Synthetic Methodologies and Process Development for Rac Desfluoro Citalopram Hydrobromide
Design and Identification of Precursors for Synthesis
The foundation of the synthesis lies in the selection of appropriate starting materials. The synthetic strategy for citalopram (B1669093) and its analogues typically begins with a substituted phthalide (B148349) (a lactone derived from phthalic acid). nih.govbipublication.com For the synthesis of rac-Desfluoro Citalopram Hydrobromide, the key difference from the synthesis of Citalopram is the use of a Grignard reagent that lacks the fluorine substituent on the phenyl ring.
The primary precursors are:
A Substituted Phthalide: 5-Cyanophthalide (B15270) or 5-Bromophthalide (B15269) are common starting points. nih.govasianpubs.org The cyano or bromo group at the 5-position of the phthalide ring is crucial as it, or a precursor to it, will become the essential nitrile group in the final compound.
Phenylmagnesium Halide: This Grignard reagent (e.g., phenylmagnesium bromide) provides the non-fluorinated phenyl group that characterizes the "desfluoro" analogue.
3-(Dimethylamino)propylmagnesium Chloride: This second Grignard reagent introduces the dimethylaminopropyl side chain, which is a key pharmacophoric element in this class of compounds. google.com
Table 1: Key Precursors for Synthesis
| Precursor | Chemical Structure | Role in Synthesis |
|---|---|---|
| 5-Cyanophthalide | C₉H₅NO₂ | Provides the isobenzofuran (B1246724) core and the final nitrile group. |
| 5-Bromophthalide | C₈H₅BrO₂ | Provides the isobenzofuran core; the bromo group is later converted to a nitrile. asianpubs.org |
| Phenylmagnesium Bromide | C₆H₅BrMg | Adds the non-fluorinated phenyl group to the phthalide core. |
| 3-(Dimethylamino)propylmagnesium Chloride | C₅H₁₂ClMgN | Adds the dimethylaminopropyl side chain. google.com |
Multi-Step Reaction Pathways and Analysis of Synthetic Intermediates
The most common synthetic route involves sequential Grignard reactions with the chosen phthalide precursor. researchgate.net This pathway generates key intermediates that are subsequently transformed into the final product.
The general pathway is as follows:
First Grignard Addition: 5-Cyanophthalide reacts with phenylmagnesium bromide. The Grignard reagent attacks the electrophilic carbonyl carbon of the lactone, leading to the opening of the phthalide ring.
Second Grignard Addition: A second Grignard reagent, 3-(dimethylamino)propylmagnesium chloride, is added to the intermediate from the first step.
Formation of the Diol Intermediate: After the two Grignard additions, an aqueous workup protonates the alkoxides to form a key diol intermediate.
Cyclization: The diol is then cyclized, typically under acidic conditions. This dehydration reaction forms the dihydroisobenzofuran ring system. asianpubs.org
Salt Formation: The resulting free base, rac-Desfluoro Citalopram, is then treated with hydrobromic acid (HBr) to form the hydrobromide salt, which often has improved stability and handling characteristics. google.com
Table 2: Key Synthetic Intermediates
| Intermediate | Description | Stage of Synthesis |
|---|---|---|
| Benzophenone Derivative | Formed after the sequential addition of the two Grignard reagents to the phthalide. | Post-Grignard reactions, pre-workup. |
| Diol Intermediate | A dihydroxy compound formed after acidic workup of the Grignard reaction mixture. asianpubs.org | Pre-cyclization. |
| rac-Desfluoro Citalopram (Free Base) | The final molecule before salt formation. It is often isolated as an oil. asianpubs.orggoogle.com | Post-cyclization, pre-salification. |
Regioselectivity in this synthesis is primarily controlled by the choice of the starting phthalide. Using 5-substituted phthalides like 5-bromophthalide or 5-cyanophthalide ensures that the crucial carbonitrile functional group is correctly positioned on the isobenzofuran ring of the final product. nih.gov The Grignard additions to the lactone carbonyl are inherently regioselective, targeting the only electrophilic carbonyl center. Further modifications to the aromatic rings would require starting with differently substituted phthalides or phenyl Grignard reagents. For instance, the synthesis of 4-substituted citalopram analogues has been achieved by starting with 6-bromophthalide instead of 5-bromophthalide. nih.gov
The target compound has a single stereocenter at the C1 position of the dihydroisobenzofuran ring, where both the phenyl group and the dimethylaminopropyl side chain are attached. The described synthetic pathway utilizes achiral precursors and reagents (with the exception of the Grignard reagents, which are not chiral themselves). The nucleophilic attack of the Grignard reagents on the planar carbonyl group can occur from either face with equal probability. This non-stereoselective process results in the formation of both the (R) and (S) enantiomers in a 1:1 ratio, yielding the racemic mixture, or racemate. nih.govresearchgate.net
While for therapeutic applications a single enantiomer is often desired (a concept known as a "chiral switch"), the production of a racemate is common for initial research, structure-activity relationship studies, and as a reference standard. nih.govnih.gov The synthesis of a single enantiomer would require a different approach, such as using a chiral catalyst, starting from a chiral precursor, or resolving the final racemic mixture. mdpi.com
Elucidation of Reaction Mechanisms in Chemical Synthesis
Understanding the reaction mechanisms is key to controlling the synthesis.
Grignard Reaction Mechanism: The core of this synthesis involves the nucleophilic addition of a Grignard reagent to the carbonyl group of the phthalide lactone. The carbon-magnesium bond is highly polarized, making the carbon atom strongly nucleophilic and basic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of the lactone, breaking the pi bond of the C=O group and forming a tetrahedral intermediate. This process occurs twice with two different Grignard reagents.
Cyclization Mechanism: The cyclization of the diol intermediate to form the dihydroisobenzofuran ring is typically an acid-catalyzed dehydration. A proton from the acid catalyst protonates one of the hydroxyl groups, converting it into a good leaving group (water). The other hydroxyl group then acts as an intramolecular nucleophile, attacking the carbon bearing the leaving group in an SN1 or SN2-type reaction to form the five-membered ether ring.
Optimization of Synthetic Yields and Efficiency for Research-Scale Production
For research-scale production, optimizing reaction yields and efficiency is critical. Several factors can be adjusted to improve the outcome.
Purity of Reagents: Grignard reagents are sensitive to moisture and protic solvents. Ensuring the use of anhydrous solvents and high-purity starting materials is paramount to prevent quenching of the reagent and maximize yield.
Reaction Conditions: Temperature control is crucial. Grignard reactions are typically initiated at low temperatures (e.g., under an ice bath) to control their exothermicity and prevent side reactions. mdpi.com The duration of the reaction is also optimized to ensure complete conversion of the starting material.
Scale-Up Challenges: A reaction that works well on a small laboratory scale may not be directly translatable to a larger scale. For example, yields can sometimes drop significantly upon scale-up due to issues with heat transfer, mixing, and reagent addition rates. mdpi.com Careful re-optimization of conditions is often necessary.
Application of Green Chemistry Principles in Synthetic Route Development
The principles of green chemistry aim to make chemical processes more environmentally benign. researchgate.net These principles can be applied to the synthesis of rac-Desfluoro Citalopram Hydrobromide to reduce its environmental impact. jptcp.com
Atom Economy: The described Grignard-based synthesis has a moderate atom economy, as the magnesium salts are generated as stoichiometric byproducts. Alternative catalytic methods could improve this.
Use of Safer Solvents: Traditional syntheses often use volatile and potentially hazardous organic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) for Grignard reactions. Green chemistry encourages exploring safer alternatives or solvent-free reaction conditions. mdpi.com
Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net
Catalysis: Replacing stoichiometric reagents (like Grignard reagents) with catalytic alternatives is a core principle of green chemistry. firp-ula.org Research into metal-catalyzed cross-coupling reactions could provide more sustainable routes to citalopram analogues in the future. nih.gov
Advanced Analytical Chemistry Techniques for Characterization and Purity Assessment
Spectroscopic Methods for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules in solution.
¹H NMR Spectroscopy: Proton NMR provides information about the chemical environment of hydrogen atoms within the molecule. For rac Desfluoro Citalopram (B1669093) Hydrobromide, characteristic signals would be expected for the aromatic protons on the phenyl and isobenzofuran (B1246724) rings, the methylene (B1212753) protons of the dihydroisobenzofuran and the propyl chain, and the methyl protons of the dimethylamino group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are critical for assigning the structure.
¹³C NMR Spectroscopy: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton. Each unique carbon atom in rac Desfluoro Citalopram Hydrobromide gives rise to a distinct signal. Expected signals would include those for the aromatic carbons, the cyano group, the carbons of the propyl chain, the aliphatic carbons of the isobenzofuran ring system, and the methyl carbons of the dimethylamino group.
2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons. COSY experiments would reveal proton-proton coupling networks, for instance, within the propyl chain. HSQC spectra correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals.
While specific spectral data for this compound is not widely published in open literature, analogous data for citalopram and its other impurities are used as a reference for its characterization. nih.govtandfonline.comnih.gov
Mass Spectrometry (MS) and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
For this compound, Electrospray Ionization (ESI) is a common ionization technique. The protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of the free base (306.41 g/mol ). rjptonline.org Tandem mass spectrometry (MS/MS) experiments are then performed on this precursor ion to induce fragmentation. The resulting product ions provide valuable structural information. A plausible fragmentation pathway for the related compound citalopram involves the loss of the dimethylamino group and subsequent cleavages of the propyl side chain. nih.gov Similar fragmentation patterns would be anticipated for this compound, allowing for its unambiguous identification.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C≡N stretch of the nitrile group, C-H stretching vibrations of the aromatic and aliphatic portions, and C-O stretching of the ether linkage in the dihydroisobenzofuran ring. The spectrum of the hydrobromide salt may also show broad absorptions associated with the amine salt.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems within a molecule. The UV spectrum of this compound is expected to exhibit absorption maxima characteristic of the substituted benzene (B151609) and isobenzofuran ring systems. For the closely related compound citalopram, a maximum absorbance is observed around 239 nm. mdpi.com This information is particularly useful for quantitative analysis using techniques like HPLC.
Chromatographic Separations and Purity Determination Methodologies
Chromatographic techniques are essential for separating components of a mixture and for assessing the purity of a chemical substance.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of non-volatile and thermally labile compounds like this compound.
Method Development: A typical reversed-phase HPLC (RP-HPLC) method for the analysis of citalopram and its impurities, including the desfluoro analog, would employ a C18 column. rjptonline.orgresearchgate.netnih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to control the pH. rjptonline.orgingentaconnect.com Isocratic or gradient elution can be used to achieve optimal separation of the main compound from its impurities. Detection is commonly performed using a UV detector set at the wavelength of maximum absorbance, which for citalopram is around 238-240 nm. ingentaconnect.comnih.gov
Method Validation: A developed HPLC method must be validated to ensure its suitability for its intended purpose. Validation parameters typically include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). nih.gov For instance, a validated method for citalopram demonstrated linearity over a specific concentration range with a high correlation coefficient. rjptonline.org
Interactive Data Table: Illustrative HPLC Method Parameters for Citalopram and Related Compounds
| Parameter | Typical Value/Condition | Reference |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.govnih.gov |
| Mobile Phase | Acetonitrile and Phosphate/Acetate Buffer | rjptonline.orgingentaconnect.com |
| Detection | UV at 238-240 nm | ingentaconnect.comnih.gov |
| Flow Rate | 1.0 - 1.5 mL/min | ingentaconnect.com |
| Temperature | Ambient or controlled (e.g., 25°C) | nih.gov |
Gas Chromatography (GC) Applications for Intermediate Analysis
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself is not typically analyzed by GC due to its low volatility and potential for thermal degradation, GC is a valuable tool for monitoring the purity of volatile intermediates used in its synthesis.
For example, in the synthesis of citalopram and its analogs, various volatile starting materials and intermediates are used. GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), can be employed to assess the purity of these precursors and to monitor the progress of synthetic reactions. The use of GC-MS for the analysis of citalopram and its metabolites after derivatization has also been reported, indicating its potential applicability to related compounds under specific conditions. nih.gov
Chiral Chromatography for Enantiomeric Purity Assessment
rac-Desfluoro-citalopram, like Citalopram, possesses a chiral center, meaning it exists as a pair of enantiomers. While it is often managed as a racemic mixture (a 1:1 ratio of its (R)- and (S)-enantiomers), the ability to separate and quantify these enantiomers is crucial for characterization. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing enantiomeric purity.
The development of effective chiral analysis methods for Citalopram provides a direct blueprint for the enantiomeric separation of its desfluoro analogue. nih.gov Research on Citalopram has established that its enantiomers, (S)-Citalopram and (R)-Citalopram, exhibit different pharmacological profiles, leading to the development of the pure (S)-enantiomer, Escitalopram. nih.gov This precedent underscores the importance of stereoselective analysis for its analogues.
For the enantiomeric resolution of Citalopram, and by extension rac-Desfluoro-citalopram, polysaccharide-based chiral stationary phases (CSPs) are commonly utilized. A typical chiral HPLC method would involve a column such as an AmyCoat column. researchgate.net The mobile phase is carefully optimized to achieve baseline separation of the enantiomers. An example from Citalopram analysis shows a mobile phase consisting of a mixture of a non-polar solvent like n-hexane with an alcohol modifier such as ethanol (B145695) or isopropanol, and an amine additive like diethylamine (B46881) to improve peak shape and resolution.
Table 1: Example Chiral HPLC Parameters for Citalopram Enantiomer Resolution
| Parameter | Value |
|---|---|
| Column | AmyCoat (150 x 4.6 mm) |
| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (80:20:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| k (R-enantiomer) | 3.56 researchgate.net |
| k (S-enantiomer) | 4.00 researchgate.net |
| Separation Factor (α) | 1.12 researchgate.net |
| Resolution (Rs) | 1.22 researchgate.net |
This interactive table showcases typical parameters used for the parent compound, which are adaptable for its desfluoro analogue.
Assessing the enantiomeric purity of rac-Desfluoro-citalopram Hydrobromide using such methods is essential to confirm its racemic nature when used as a reference material and to investigate any potential stereoselective synthesis or degradation pathways.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides unambiguous proof of the molecular structure, conformation, and packing within the crystal lattice.
For the parent compound, Citalopram Hydrobromide, the crystal structure has been successfully determined using synchrotron X-ray powder diffraction data. researchgate.net The analysis revealed that it crystallizes in the monoclinic space group P2₁/c with eight molecules in the unit cell. The structure is stabilized by N–H⋯Br hydrogen bonds and van der Waals interactions. researchgate.net
Table 2: Crystallographic Data for Citalopram Hydrobromide
| Parameter | Value researchgate.net |
|---|---|
| Formula | C₂₀H₂₂FN₂OBr |
| Space Group | P2₁/c |
| a (Å) | 10.76645(6) |
| b (Å) | 33.07086(16) |
| c (Å) | 10.89285(5) |
| **β (°) ** | 90.8518(3) |
| **Volume (ų) ** | 3878.03(4) |
| Z (Molecules/Unit Cell) | 8 |
This interactive table presents the published crystal structure data for the parent compound, Citalopram Hydrobromide.
While specific crystal structure data for rac-Desfluoro-citalopram Hydrobromide is not found in the surveyed literature, the same principles of X-ray crystallography would apply. Obtaining single crystals of rac-Desfluoro-citalopram Hydrobromide would allow for its complete solid-state characterization. Such an analysis would confirm the molecular connectivity, reveal the conformation of the phenyl and dihydroisobenzofuran ring systems, and detail the hydrogen bonding network involving the hydrobromide counter-ion. This information is invaluable for confirming the identity of the reference material and understanding its solid-state properties.
Impurity Profiling and Degradation Product Analysis in Research Batches
Impurity profiling is a critical component of pharmaceutical development and quality control. rac-Desfluoro-citalopram Hydrobromide is itself considered a process-related impurity or a structural analogue of Citalopram. lgcstandards.comsynthinkchemicals.com Therefore, the analytical methods developed for Citalopram are designed to detect and quantify such impurities.
Forced degradation studies are performed on the parent drug to identify potential degradation products that could form under various stress conditions. These studies typically involve exposing the drug to heat, light, acid, base, and oxidation. nih.govscielo.br For Citalopram, these studies have revealed that it is susceptible to degradation under hydrolytic and photolytic conditions. scielo.brscielo.br
A reversed-phase HPLC method is often used for the separation and determination of Citalopram and its impurities. nih.gov Such methods can resolve the main compound from its various related substances, including process impurities and degradation products.
Table 3: Known Impurities and Degradation Products of Citalopram
| Compound Name | Type | Method of Detection |
|---|---|---|
| rac-Desfluoro-citalopram | Process Impurity / Analogue | HPLC, LC-MS lgcstandards.comsynthinkchemicals.com |
| Citalopram N-Oxide | Degradation Product (Photolytic/Oxidative) | HPLC, LC-MS scielo.br |
| Citalopram Carboxamide | Degradation Product (Hydrolytic) | HPLC, LC-MS scielo.br |
| 1-[1-(3-Dimethylamino-propyl)-1-(4-fluoro-phenyl)-1,3-dihydro-isobenzofuran-5-yl]-ethanone | Process Impurity | HPLC, LC-MS/MS, NMR miami.edu |
| Desmethylcitalopram | Metabolite / Impurity | HPLC, LC-MS |
This interactive table lists key related substances for Citalopram, highlighting the context in which rac-Desfluoro-citalopram is analyzed.
The analysis of research batches of Citalopram would therefore include monitoring for the presence of rac-Desfluoro-citalopram. A validated, stability-indicating HPLC method would be employed, capable of separating it from Citalopram and other known impurities. The characterization of unknown peaks in a chromatogram often involves isolation followed by spectroscopic analysis using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate their structures. miami.edu
Traceability and Reference Standard Applications in Analytical Methodologies
In analytical chemistry, traceability is the property of a measurement result whereby the result can be related to a reference through a documented, unbroken chain of calibrations. Certified Reference Materials (CRMs) are fundamental to establishing this traceability.
rac-Desfluoro-citalopram Hydrobromide is available as a high-quality reference standard from commercial suppliers. lgcstandards.com These standards are supplied with a Certificate of Analysis that provides information on their identity and purity, which is established using a variety of analytical techniques. simsonpharma.com The availability of a well-characterized reference standard for rac-Desfluoro-citalopram is essential for several reasons:
Impurity Identification: It allows for the unambiguous identification of this specific impurity during the analysis of Citalopram batches by comparing, for example, the retention time in an HPLC chromatogram with that of the known standard.
Method Validation: It is used to validate analytical methods, ensuring they are accurate, precise, and specific for the quantification of this impurity.
Quantification: It serves as the standard against which the amount of the impurity in a sample is measured, which is critical for ensuring that the level of the impurity remains below the qualification thresholds set by regulatory bodies.
Pharmacopoeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official reference standards for Citalopram Hydrobromide and its related compounds. sigmaaldrich.comsigmaaldrich.comuspnf.com These primary standards ensure consistency and accuracy in pharmaceutical testing across different laboratories and manufacturers. rac-Desfluoro-citalopram, as a known impurity, is qualified against these primary standards in a traceable manner. Its use as a secondary or working standard in quality control laboratories facilitates routine testing of Citalopram API and finished products. sigmaaldrich.com
Stereochemical Investigations and Enantiomeric Considerations
Challenges in Enantiomeric Separation of Racemic Mixtures
The separation of racemic mixtures, including that of desfluoro citalopram (B1669093) hydrobromide, presents significant challenges. Enantiomers are mirror-image isomers that possess identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility. jackwestin.com This identity makes their separation by standard laboratory techniques like distillation or conventional chromatography exceptionally difficult. jackwestin.com
The primary challenge lies in creating a chiral environment that allows for differential interaction with each enantiomer. This is the foundational principle behind all chiral resolution techniques. americanpharmaceuticalreview.com Furthermore, the development of a separation method must consider scalability, cost-effectiveness, and the ability to yield enantiomers of high purity, which are critical factors in pharmaceutical development. pharmtech.com For citalopram and its analogs, the presence of a tertiary amine functional group offers a handle for certain resolution strategies, but can also introduce complexities in others.
Chiral Resolution Methodologies for rac Desfluoro Citalopram Hydrobromide
Several methodologies can be employed to resolve the racemic mixture of desfluoro citalopram hydrobromide into its constituent enantiomers. These methods primarily rely on creating diastereomeric intermediates or utilizing chiral stationary phases in chromatography.
A classical and widely used method for resolving racemates of amines is through the formation of diastereomeric salts. wikipedia.org This process involves reacting the racemic base (desfluoro citalopram) with an enantiomerically pure chiral acid, known as a resolving agent. jackwestin.comwikipedia.org The resulting products are diastereomers, which, unlike enantiomers, have different physical properties, including solubility. jackwestin.compharmtech.com
This difference in solubility allows for their separation by fractional crystallization. wikipedia.org For instance, in the resolution of citalopram's precursor, didesmethylcitalopram, (−)-di-p-toluoyltartaric acid (DPTTA) was used as the resolving agent. researchgate.net A similar approach could be applied to desfluoro citalopram. The choice of resolving agent and solvent system is crucial and often requires empirical screening to find conditions that provide efficient separation. wikipedia.org For example, (+)-O,O′-di-p-toluoyl-d-tartaric acid has been used as a resolving agent for citalopram itself. researchgate.net However, studies have shown that the formation of solid solutions can complicate this process, sometimes necessitating multi-stage crystallization techniques to achieve the desired enantiomeric purity. researchgate.netresearchgate.net
Table 1: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type |
|---|---|
| (+)-Tartaric Acid | Acid |
| (-)-Malic Acid | Acid |
| (1R)-(-)-Camphor-10-sulfonic acid | Acid |
| (+)-O,O′-Dibenzoyl-D-tartaric acid | Acid |
This table is for illustrative purposes and the suitability of each agent for desfluoro citalopram would require experimental verification.
Preparative chiral chromatography is a powerful technique for the large-scale separation of enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. jackwestin.comdiva-portal.org
For citalopram and its analogs, various CSPs have been successfully employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are common. researchgate.net For example, a Chiralcel OD column was used in early HPLC-based separations of citalopram enantiomers. nih.gov The choice of the mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier like ethanol (B145695) or isopropanol, is critical for achieving optimal separation. researchgate.net
The efficiency of the separation is characterized by parameters such as the separation factor (α) and resolution (Rs). A higher separation factor indicates a greater difference in the retention of the two enantiomers, while a higher resolution value signifies a better, more baseline-separated, pair of peaks. researchgate.net
Table 2: Example Chromatographic Parameters for Citalopram Enantiomer Separation
| Parameter | Value | Reference |
|---|---|---|
| k [R-(-)-] | 3.56 | researchgate.net |
| k [S-(+)-] | 4.00 | researchgate.net |
| Separation Factor (α) | 1.12 | researchgate.net |
| Resolution (Rs) | 1.22 | researchgate.net |
Note: These values are for citalopram on a specific column and serve as a reference. The optimal conditions for desfluoro citalopram hydrobromide would need to be determined experimentally.
Assignment of Absolute Configuration to Enantiomers
Once the enantiomers are separated, it is essential to determine their absolute configuration (R or S). X-ray crystallography is the definitive method for this purpose. acs.org If a suitable single crystal of one of the enantiomers (often as a salt with a known chiral counter-ion) can be obtained, its three-dimensional structure can be determined, unequivocally establishing its absolute stereochemistry. acs.org
Other techniques, such as Vibrational Circular Dichroism (VCD) and comparison of chromatographic elution order on a specific CSP with known standards, can also be used. For citalopram, the S-enantiomer is the more potent one, and its absolute configuration has been confirmed. nih.gov This knowledge can be leveraged in the analysis of desfluoro citalopram, where the elution order relative to citalopram enantiomers on a given chiral column could provide a strong indication of the absolute configuration.
Stereochemical Stability and Racemization Studies
An important consideration for chiral compounds is their stereochemical stability. Racemization is the process where one enantiomer converts into its mirror image, leading to the formation of the racemic mixture. It is crucial to establish that the enantiomers of desfluoro citalopram hydrobromide are stable under relevant conditions of storage and analysis to ensure that an enantiomerically pure sample remains so.
For citalopram, pharmacokinetic studies have demonstrated that the S and R configurations are stable in vivo, with no evidence of conversion of one enantiomer to the other. nih.gov Studies on the chemical stability of citalopram enantiomers in different solvent mixtures and at various pH values have also been conducted, showing good stability under typical analytical conditions. researchgate.net It is reasonable to expect that desfluoro citalopram would exhibit similar stereochemical stability due to its structural similarity and the high energy barrier to cleave and reform the bonds at the chiral center under normal conditions.
Molecular and Cellular Mechanism of Action Studies in Vitro and Ex Vivo Models
Ligand-Receptor Binding Kinetics and Affinity Profiling
The initial interaction of a compound with its biological target is a critical determinant of its pharmacological activity. For rac Desfluoro Citalopram (B1669093) Hydrobromide, studies have primarily focused on its interaction with the serotonin (B10506) transporter (SERT), the main target of its parent compound, citalopram.
Research into the interaction of desfluoro-citalopram with the human serotonin transporter (hSERT) reveals that the absence of the fluorine atom, a key feature of citalopram, impacts its inhibitory potency. Studies have quantified this interaction primarily through inhibition concentration (IC50) values, which measure the concentration of the compound required to inhibit 50% of the transporter's activity.
In a key study utilizing mutational analysis, the IC50 value for desfluoro-citalopram at the wild-type human serotonin transporter (hSERT) was determined. This value provides a quantitative measure of its potency as a SERT inhibitor.
Table 1: Inhibitory Potency of Desfluoro-Citalopram at the Human Serotonin Transporter (hSERT)
| Compound | IC50 (nM) at wild-type hSERT |
|---|---|
| Desfluoro-citalopram | 232 |
This data indicates that desfluoro-citalopram is an inhibitor of the serotonin transporter.
Neurotransmitter Reuptake Inhibition Assays in Synaptosomal or Cellular Models
The primary mechanism of action for citalopram and its analogues is the inhibition of serotonin reuptake. Assays using synaptosomal or cellular models that express the serotonin transporter are fundamental in characterizing this activity. The inhibitory potency of desfluoro-citalopram has been evaluated in such systems.
The data demonstrates that removal of the fluorine atom from the phenyl ring of citalopram results in a notable decrease in potency for inhibiting the human serotonin transporter. nih.gov
Table 2: Comparative Inhibitory Potency at the Human Serotonin Transporter (hSERT)
| Compound | IC50 (nM) | Fold difference in potency compared to Citalopram |
|---|---|---|
| Citalopram | 59 | 1 |
| Desfluoro-citalopram | 232 | ~4-fold less potent |
These findings from neurotransmitter reuptake inhibition assays confirm that while desfluoro-citalopram is an active inhibitor of SERT, it is less potent than its parent compound, citalopram.
Enzyme Inhibition or Activation Kinetics in Biochemical Assays
The metabolic fate of a compound is determined by its interaction with various enzymes, and it can also, in turn, inhibit or activate these enzymes. The metabolism of citalopram is known to be mediated by cytochrome P450 enzymes, primarily CYP2C19, CYP3A4, and CYP2D6. nih.gov While the metabolites of citalopram are generally considered to have little pharmacological activity compared to the parent drug, specific enzyme inhibition or activation kinetic data for rac Desfluoro Citalopram Hydrobromide are not documented in publicly accessible research. drugbank.com
Computational Chemistry and Molecular Modeling Approaches
Computational models and molecular docking studies provide valuable insights into the binding of ligands to their receptors at an atomic level. For desfluoro-citalopram, mutational and computational approaches have been employed to understand its interaction within the binding pocket of hSERT. nih.gov
These studies suggest that desfluoro-citalopram binds within the substrate-binding pocket of hSERT. The absence of the fluorine atom on the phenyl ring appears to affect its interaction with key residues in this pocket. For instance, mutations at isoleucine-172 (I172) in the transporter have a differential effect on the binding of citalopram versus desfluoro-citalopram. Specifically, desfluoro-citalopram tolerates mutations at this site better than its halogenated counterparts, suggesting that this residue is in close proximity to the phenyl group of the ligand in the binding pocket. nih.gov
Furthermore, mutations at alanine-173 (A173) and asparagine-177 (N177) were found to significantly improve the relative potency of desfluoro-citalopram, making it equipotent to citalopram at these mutated transporters. This finding indicates that these residues are important determinants for the reduced potency of desfluoro-citalopram at the wild-type transporter. nih.gov These computational and mutational mapping studies provide a structural hypothesis for the observed difference in potency between citalopram and its desfluoro derivative.
Molecular Docking Simulations with Target Proteins
Molecular docking simulations are computational methods used to predict the binding orientation and affinity of a ligand to a target protein. In the context of citalopram and its analogs, the primary target protein is the human serotonin transporter (hSERT).
Studies have extensively modeled the interaction of (S)-citalopram with hSERT. pharmgkb.orgnih.govresearchgate.net These models, often based on the crystal structure of the homologous bacterial leucine (B10760876) transporter (LeuT), have identified a central binding pocket in hSERT where citalopram binds. nih.gov This binding site is located within the transmembrane domains of the protein. researchgate.net
Interactive Data Table: Key Amino Acid Residues in hSERT Involved in Citalopram Binding
| Residue | Transmembrane Domain (TM) | Postulated Interaction with Citalopram | Reference |
| Ile172 | TM3 | Hydrophobic interactions | nih.gov |
| Tyr176 | TM3 | Pi-stacking with the phenyl ring | nih.gov |
| Asp98 | TM1 | Ionic interaction with the protonated amine | nih.gov |
| Ser438 | TM8 | Hydrogen bonding | core.ac.uk |
| Phe335 | TM6 | Hydrophobic interactions | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analysis for Analogues
Quantitative Structure-Activity Relationship (QSAR) studies investigate the relationship between the chemical structure of a series of compounds and their biological activity. Several SAR studies have been conducted on citalopram and its analogs to understand the structural requirements for high-affinity binding to SERT. nih.govnih.govnih.gov
These studies have systematically modified different parts of the citalopram scaffold, including the substituent on the phthalane ring system and the dimethylaminopropyl side chain. For instance, substitutions at the 5-position of the isobenzofuran (B1246724) ring have been shown to significantly influence SERT binding affinity. nih.gov The parent compound, citalopram, possesses a cyano group at this position, which is crucial for its high affinity and selectivity.
While a specific QSAR study featuring rac-desfluoro citalopram hydrobromide is not available, the removal of the 4'-fluoro group from the phenyl ring would be expected to impact its binding affinity for SERT. The fluorine atom can participate in various non-covalent interactions, and its absence would alter the electronic properties of the phenyl ring, thereby affecting its interaction with the binding site residues. Based on the general principles of SAR in this chemical series, it is plausible that the desfluoro analog would exhibit a different binding affinity compared to citalopram.
Interactive Data Table: Structure-Activity Relationship of Citalopram Analogs at SERT
| Compound | R1 (5-position) | R2 (4'-position) | SERT Binding Affinity (Ki, nM) | Reference |
| Citalopram | -CN | -F | 1.8 | nih.gov |
| 5-Bromo-citalopram | -Br | -F | 1.04 | nih.gov |
| 5-Iodo-citalopram | -I | -F | 1.42 | nih.gov |
| Talopram | -H | -H | >1000 | nih.gov |
Note: The table presents data for related compounds to illustrate the principles of SAR in this series. Data for rac-Desfluoro Citalopram Hydrobromide is not available.
Pharmacophore Identification for Serotonin Transporter Interactions
A pharmacophore model is an abstract representation of the key molecular features that are necessary for a ligand to bind to a specific target. For SERT inhibitors of the citalopram class, the essential pharmacophoric features have been well-defined through numerous studies. nih.govnih.govnih.gov
The key elements of the citalopram pharmacophore include:
A protonatable amine: The dimethylaminopropyl side chain contains a tertiary amine that is protonated at physiological pH. This positive charge is critical for a strong ionic interaction with an acidic residue (Asp98) in the SERT binding pocket. nih.gov
An aromatic ring system: The phthalane ring system provides a large hydrophobic surface that engages in van der Waals and hydrophobic interactions within the binding site.
A second aromatic ring: The 4-fluorophenyl group contributes to binding through hydrophobic and potential pi-stacking interactions.
A specific stereochemistry: For citalopram, the (S)-enantiomer is significantly more potent than the (R)-enantiomer, indicating a strict stereochemical requirement for optimal binding. nih.gov
rac-Desfluoro Citalopram Hydrobromide retains all these core pharmacophoric features. The primary difference is the absence of the fluorine atom on the phenyl ring. While this may modulate the binding affinity, it is not expected to abolish its ability to interact with SERT, as the fundamental pharmacophore remains intact.
Cellular Permeability and Transport Studies in In Vitro Systems (e.g., Caco-2 models)
Caco-2 cell monolayers are a widely used in vitro model to predict the intestinal permeability of drug candidates. researchgate.netnih.gov These cells, derived from a human colon adenocarcinoma, differentiate into a monolayer with tight junctions and express various transporters, mimicking the barrier properties of the intestinal epithelium. researchgate.netescholarship.org The permeability of a compound across the Caco-2 monolayer is typically measured as an apparent permeability coefficient (Papp).
While specific Caco-2 permeability data for rac-desfluoro citalopram hydrobromide are not available in the reviewed literature, studies on citalopram itself can provide an indication of its likely permeability characteristics. Citalopram is known to be well-absorbed orally, suggesting good intestinal permeability.
The permeability of compounds across the Caco-2 monolayer can occur via transcellular (through the cells) or paracellular (between the cells) routes. For a lipophilic compound like citalopram, and by extension its desfluoro analog, the transcellular route is expected to be predominant. The physicochemical properties of rac-desfluoro citalopram hydrobromide, such as its lipophilicity and molecular weight, would be key determinants of its permeability. The removal of the fluorine atom would slightly decrease its lipophilicity, which might have a minor effect on its passive diffusion across the cell membrane.
It is also important to consider the role of efflux transporters, such as P-glycoprotein (P-gp), which are expressed in Caco-2 cells and can actively transport some drugs back into the intestinal lumen, thereby reducing their net absorption. The potential for rac-desfluoro citalopram hydrobromide to be a substrate of such transporters would need to be experimentally determined.
Preclinical Pharmacological Evaluation in Non Human Biological Systems
Pharmacokinetic Studies in Animal Models (Absorption, Distribution, Metabolism, Excretion)
There is no published information detailing the absorption, distribution, metabolism, and excretion (ADME) profile of rac Desfluoro Citalopram (B1669093) Hydrobromide in animal models.
Comparative Pharmacological Profile with Citalopram and Escitalopram in Non-Human Systems
A direct comparative pharmacological analysis of rac Desfluoro Citalopram Hydrobromide against Citalopram and its active S-enantiomer, Escitalopram, in non-human systems is not possible due to the absence of primary pharmacological data for the desfluoro compound. Preclinical comparisons between Citalopram and Escitalopram in rats have shown that Escitalopram is more potent in suppressing the firing activity of serotonin (B10506) neurons in the dorsal raphe nucleus. Animal studies were instrumental in suggesting that the R-enantiomer of Citalopram might interfere with the action of the S-enantiomer (Escitalopram), a finding that spurred further clinical investigation.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Systematic Structural Modifications of the rac Desfluoro Citalopram (B1669093) Hydrobromide Scaffold
Systematic structural modifications of the citalopram scaffold, including the desfluoro variant, have been undertaken to elucidate the roles of various functional groups in binding to the serotonin (B10506) transporter (SERT). nih.govresearchgate.net The citalopram structure features several key positions where modifications can be made: the 5-position of the dihydroisobenzofuran ring, the N-dimethylamino group of the side chain, and the 4'-position of the phenyl ring. nih.govresearchgate.net
Initial SAR studies on citalopram analogues involved substitutions on both the isobenzofuran (B1246724) and the pendant phenyl rings. nih.gov Groups such as halogens, nitrile, methoxy, and trifluoromethyl were investigated, revealing that a range of substituents could maintain high potency for inhibiting serotonin uptake. nih.gov
A significant area of investigation has focused on the substituents that differentiate citalopram from its close analogue, talopram, a selective norepinephrine (B1679862) transporter (NET) inhibitor. nih.govresearchgate.net These compounds differ at four key positions, and systematic assessment of these differences has been crucial. nih.govresearchgate.net The removal of the 4'-fluoro group to create the desfluoro citalopram scaffold is one such modification. While the fluorine atom itself has been found to have very little effect on SERT S1 affinity in most contexts, its absence provides a foundational structure for further analogue development. nih.gov
Further modifications to the desfluoro citalopram scaffold have included substitutions at the 5-position of the dihydroisobenzofuran ring. For instance, replacing the 5-cyano group with a bromo or iodo group has been explored. nih.gov These changes were well-tolerated, with the resulting analogues retaining high affinity for SERT. nih.gov Other modifications have targeted the N,N-dimethylamino group, which plays a role in selectivity for SERT over NET. nih.gov Altering this to a monomethylamino group, for example, has been shown to decrease affinity. nih.gov
Correlation of Structural Changes with Biological Activity in In Vitro Assays
The biological activity of modified desfluoro citalopram analogues is typically evaluated through in vitro binding and uptake inhibition assays at the primary monoamine transporters: the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine (B1211576) transporter (DAT). nih.gov These assays correlate specific structural changes with potency and selectivity.
The serotonin transporter possesses both an orthosteric (S1) primary binding site and an allosteric (S2) secondary site. nih.gov Modifications to the citalopram scaffold can differentially affect affinity for these two sites. The cyano group, for instance, is an important determinant for the allosteric effect. nih.gov
SAR studies on 4- and 5-substituted citalopram analogues have shown that most modifications at these positions on the dihydroisobenzofuran ring are well-tolerated at SERT, with the compounds generally showing low affinity for NET and DAT. nih.gov For example, a 5-bromo analogue of desfluoro citalopram demonstrated a binding affinity (Kᵢ) for SERT of 1.04 nM, comparable to citalopram itself (Kᵢ = 1.94 nM), and maintained very high selectivity over NET. nih.gov Similarly, a 5-iodo analogue also showed high SERT affinity (Kᵢ = 1.42 nM) and selectivity. nih.gov
Conversely, modifications to the N-alkyl side chain can have a more pronounced effect. A decrease from a dimethylamino to a monomethylamino group leads to a more than 10-fold decrease in affinity for the SERT S1 site. nih.gov
| Compound | 5-Position Substituent | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT Kᵢ (nM) | SERT/NET Selectivity Ratio |
|---|---|---|---|---|---|
| Citalopram (1) | -CN | 1.94 | 5960 | >10,000 | 3070 |
| 5-Bromo Analogue (5) | -Br | 1.04 | >10,000 | >10,000 | >9615 |
| 5-Iodo Analogue (21) | -I | 1.42 | >10,000 | >10,000 | >7042 |
| 5-Vinyl Analogue (9) | -CH=CH₂ | 40.4 | >10,000 | >10,000 | >247 |
Data adapted from a study on citalopram analogues, illustrating the tolerance of the SERT binding site to modifications at the 5-position. nih.gov
Impact of Stereochemistry on Activity and Selectivity
Chirality is a critical factor in the pharmacology of citalopram and its derivatives, as the molecule possesses a chiral center. pharmaceutical-journal.com The two enantiomers, S-citalopram and R-citalopram, exhibit significantly different biological activities. mdpi.comnih.gov The therapeutic effect of racemic citalopram is primarily attributed to the S-enantiomer, which is approximately 30 times more potent than the R-enantiomer in inhibiting serotonin reuptake. mdpi.comnih.gov This substantial difference in potency led to the "chiral switch" from the racemic mixture to the pure S-enantiomer, escitalopram. nih.gov
This enantioselectivity is preserved in analogues of the desfluoro citalopram scaffold. nih.gov For example, when the 5-bromo analogue was resolved into its constituent enantiomers, S-(+)-5 and R-(-)-5, the S-enantiomer retained significantly higher affinity for SERT, consistent with the pattern observed for citalopram itself. nih.gov
Interestingly, the stereochemical preference can be inverted between different transporters. For a series of citalopram/talopram analogues, research has shown that SERT inhibition resides in the S-enantiomer, while NET inhibition resides in the R-enantiomer. nih.gov For instance, the S-enantiomer of one such analogue (S-10) was a highly selective SERT inhibitor (SERT Kᵢ = 28 nM vs. NET Kᵢ = 1288 nM), whereas its mirror image, R-10, was a selective NET inhibitor (NET Kᵢ = 29 nM vs. SERT Kᵢ = 171 nM). nih.gov This demonstrates that SERT and NET have opposite stereochemical requirements for this class of compounds. nih.gov
| Compound | SERT Kᵢ (nM) | NET Kᵢ (nM) |
|---|---|---|
| S-Citalopram | 4 | 3025 |
| R-Citalopram | 136 | 1516 |
| Analogue S-10 | 28 | 1288 |
| Analogue R-10 | 171 | 29 |
Data adapted from a study comparing the binding affinities of enantiomers at human SERT and NET. nih.gov
Rational Design of Analogues as Research Probes and Pharmacological Tools
The SAR data derived from modifying the desfluoro citalopram scaffold has enabled the rational design of specialized chemical tools. These tools are crucial for investigating the structure, function, and physiological roles of monoamine transporters.
One major goal has been the development of ligands that are selective for the allosteric (S2) binding site of SERT. nih.gov Since most inhibitors, including citalopram, have much higher affinity for the primary (S1) site, a selective S2 ligand is needed to explore the potential therapeutic role of allosteric modulation. nih.govnih.gov By systematically creating hybrids of citalopram and talopram, researchers identified a dimethyl citalopram analogue with approximately twofold selectivity for the allosteric site over the S1 site, providing a valuable lead compound for further optimization. nih.govnih.gov
Another application of rational design is the creation of fluorescent probes to visualize transporters in cells. A rhodamine-labeled citalopram analogue was synthesized for this purpose. nih.gov The fluorophore was attached via a linker to the 5-position of the dihydroisobenzofuran ring, a position known to tolerate substitution without abolishing SERT affinity. nih.govnih.gov The resulting probe demonstrated high-affinity binding to SERT and was successfully used to visualize the transporter in cells using confocal microscopy, providing a powerful tool for studying transporter localization and dynamics. nih.gov
These examples highlight how a deep understanding of the SAR of the desfluoro citalopram scaffold allows for the creation of sophisticated pharmacological tools, advancing our knowledge of transporter biology.
Intellectual Property and Patent Landscape Analysis for Rac Desfluoro Citalopram Hydrobromide Research
Analysis of Patents Related to Research Use or Novel Derivatives
The patent landscape for the direct research use or novel derivatives of rac Desfluoro Citalopram (B1669093) Hydrobromide is sparse. The primary focus of research and patenting activity has been on citalopram, its enantiomers (specifically escitalopram), and other derivatives with potential therapeutic applications.
rac Desfluoro Citalopram Hydrobromide is commercially available from various chemical suppliers as a reference standard for analytical and research purposes. This availability facilitates its use in studies aimed at developing and validating analytical methods for detecting and quantifying impurities in citalopram. However, patents specifically claiming the use of this compound as a research tool or as a starting material for novel derivatives are not prominent.
The research that does exist on citalopram analogs often focuses on structure-activity relationships to understand the binding and inhibitory mechanisms of these compounds on the serotonin (B10506) transporter. Such studies may include desfluoro analogs to investigate the role of the fluorine atom in the molecule's activity, but this does not typically translate into specific patent claims for the desfluoro compound itself.
Future Directions and Emerging Research Avenues
Exploration of Novel Biological Targets and Polypharmacology
The classical approach to antidepressant development has often centered on a "one target, one drug" paradigm. However, recent advances have highlighted that the therapeutic effects and side-effect profiles of psychotropic drugs are often the result of their interaction with multiple biological targets. This concept, known as polypharmacology, is a pivotal area of future investigation for citalopram (B1669093) analogues.
The primary target of citalopram is the serotonin (B10506) transporter (SERT). The removal of the fluorine atom to create Desfluoro Citalopram alters the electronic properties of the molecule, which could subtly or significantly change its binding affinity and selectivity for SERT and other potential targets. Research in this area would focus on characterizing the binding profile of rac Desfluoro Citalopram Hydrobromide across a wide array of receptors, transporters, and enzymes. The goal is to identify any novel interactions that could be therapeutically exploited or to ensure greater selectivity for SERT, potentially leading to a more favorable side-effect profile. For instance, even minor interactions with other monoamine transporters (like those for norepinephrine (B1679862) or dopamine) or with specific sigma receptor subtypes could translate into unique clinical effects. The downstream effects of SERT inhibition, such as the modulation of Brain-Derived Neurotrophic Factor (BDNF) and mitochondrial respiratory chain activity, are also critical areas of exploration. nih.gov
Table 1: Potential Biological Targets for Citalopram Analogues
| Target Class | Specific Example | Potential Implication of Interaction |
|---|---|---|
| Primary Target | Serotonin Transporter (SERT) | Inhibition of serotonin reuptake |
| Secondary/Off-Target | Sigma-1 Receptor (σ1R) | Modulation of cellular stress responses and neuroplasticity |
| Norepinephrine Transporter (NET) | Influence on mood, arousal, and attention | |
| Dopamine (B1211576) Transporter (DAT) | Effects on reward, motivation, and motor control |
Development of Advanced Research Probes and Tool Compounds
Beyond direct therapeutic applications, novel citalopram analogues like this compound are invaluable as research tools. A 'tool compound' is a molecule with a well-defined pharmacological profile used to probe biological systems and validate new drug targets. lgcstandards.com The development of such tools from the citalopram scaffold is a significant research avenue.
This compound, by offering a different pharmacological profile from its parent compound, can help researchers dissect the specific contributions of SERT inhibition versus other potential off-target effects. For example, if Desfluoro Citalopram shows higher selectivity for SERT than citalopram, it could be used in experiments to isolate the consequences of SERT blockade more cleanly.
Furthermore, these analogues can be modified to create more sophisticated research probes. This includes:
Radiolabeling: Synthesizing a version of Desfluoro Citalopram with a radioactive isotope (e.g., Carbon-11 or Fluorine-18, though ironically the latter would replace the removed fluorine) would allow for its use in Positron Emission Tomography (PET) imaging to visualize and quantify SERT occupancy in the living brain.
Fluorescent Tagging: Attaching a fluorescent molecule would enable its use in high-resolution microscopy techniques to study the localization and trafficking of SERT on a subcellular level.
Table 2: Characteristics of an Ideal Research Tool Compound
| Characteristic | Description |
|---|---|
| Potency | High affinity for the intended target. |
| Selectivity | Minimal interaction with other known targets. |
| Cell Permeability | Ability to cross cell membranes to reach intracellular targets. |
| Defined Mechanism | A well-understood mode of action (e.g., agonist, antagonist, inhibitor). |
| Chemical Tractability | Ease of synthesis and modification for creating probes. |
Integration with Systems Biology and Omics Approaches in Drug Discovery
Modern drug discovery is undergoing a paradigm shift from a target-centric view to a systems-level understanding of drug action. researchgate.net Systems biology integrates various "omics" data to model the complex, interconnected networks within a cell or organism. drugtargetreview.comnih.gov Investigating this compound through this lens offers a powerful approach to understanding its full biological impact.
Instead of only measuring binding affinity, researchers can apply a suite of omics technologies:
Transcriptomics: Analyzing how the compound alters gene expression in neuronal cells can reveal entire pathways affected by the drug, far beyond the primary target. This can uncover unexpected mechanisms of action and biomarkers. nih.gov
Proteomics: Quantifying changes in the levels and post-translational modifications of thousands of proteins post-treatment can provide a direct view of the cellular machinery being altered. nih.gov
Metabolomics: Studying the changes in small-molecule metabolites can offer insights into how the compound affects cellular energy and signaling pathways. drugtargetreview.com
By integrating these datasets, researchers can build computational models to predict the system-wide effects of the drug, anticipate potential side effects, and identify patient populations most likely to respond. nih.govscispace.com This approach moves away from trial-and-error and toward a more rational design and application of new medicines. drugtargetreview.com
Table 3: Application of Omics in Citalopram Analogue Research
| Omics Field | Data Generated | Potential Insights |
|---|---|---|
| Genomics | DNA sequence variations | Identification of genetic markers that predict drug response or susceptibility to side effects. |
| Transcriptomics | mRNA expression levels | Understanding of drug-induced changes in gene regulation and signaling pathways. nih.gov |
| Proteomics | Protein abundance and modifications | Direct observation of changes to cellular machinery and drug targets. nih.gov |
| Metabolomics | Metabolite concentrations | Insight into the drug's impact on cellular metabolism and bioenergetics. drugtargetreview.com |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
